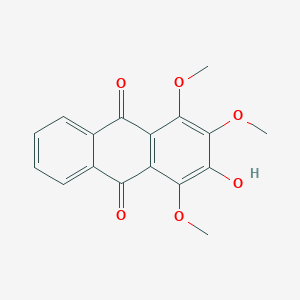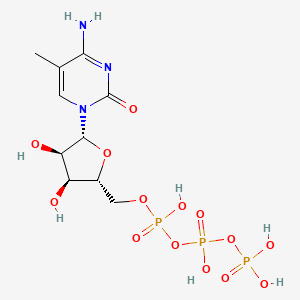
5-Methylcytidine-5'-triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylcytidine 5’-triphosphate is a modified nucleoside triphosphate. It is a derivative of cytidine, where a methyl group is added to the 5th carbon of the cytidine base. This modification is common in various RNA species, including messenger RNA, microRNA, and transfer RNA. The methylation at the 5th position of cytidine plays a crucial role in RNA stability, translation efficiency, and immune response modulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylcytidine 5’-triphosphate typically involves the methylation of cytidine followed by phosphorylation. The methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The phosphorylated product is then obtained through a series of phosphorylation steps using phosphorylating reagents like phosphorus oxychloride or phosphoramidite chemistry .
Industrial Production Methods
Industrial production of 5-Methylcytidine 5’-triphosphate involves large-scale chemical synthesis using automated synthesizers. These synthesizers can perform the methylation and phosphorylation steps in a controlled and efficient manner, ensuring high purity and yield of the final product .
化学反应分析
Types of Reactions
5-Methylcytidine 5’-triphosphate undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to cytidine under specific conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: 5-Hydroxymethylcytidine, 5-formylcytidine, and 5-carboxycytidine.
Reduction: Cytidine.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used.
科学研究应用
5-Methylcytidine 5’-triphosphate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-Methylcytidine 5’-triphosphate involves its incorporation into RNA molecules during transcription. The methylation at the 5th position of cytidine enhances RNA stability and translation efficiency by reducing the recognition and degradation by nucleases. It also modulates the immune response by decreasing the activation of toll-like receptors, thereby increasing the longevity of the RNA in vivo .
相似化合物的比较
Similar Compounds
- 5-Hydroxymethylcytidine 5’-triphosphate
- 5-Formylcytidine 5’-triphosphate
- 5-Carboxycytidine 5’-triphosphate
- 2’-Deoxy-5-methylcytidine 5’-triphosphate
Uniqueness
5-Methylcytidine 5’-triphosphate is unique due to its specific methylation at the 5th position of cytidine, which imparts distinct properties such as increased RNA stability and reduced immune recognition. This makes it particularly valuable in therapeutic applications where prolonged RNA stability and reduced immune response are desired .
属性
分子式 |
C10H18N3O14P3 |
|---|---|
分子量 |
497.18 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O14P3/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
InChI 键 |
YIJVOACVHQZMKI-JXOAFFINSA-N |
手性 SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
规范 SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


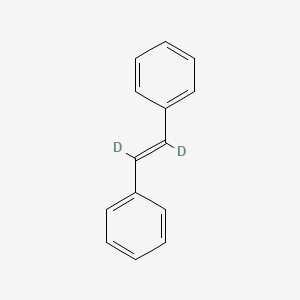
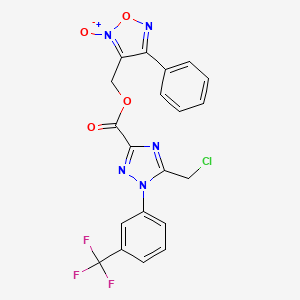
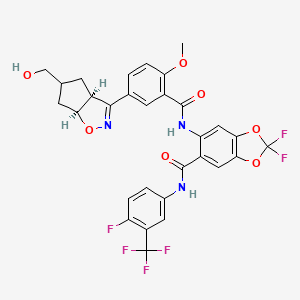
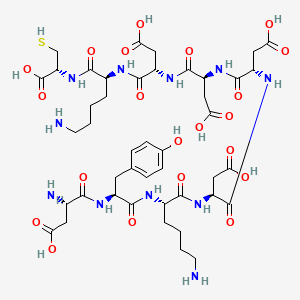
![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)
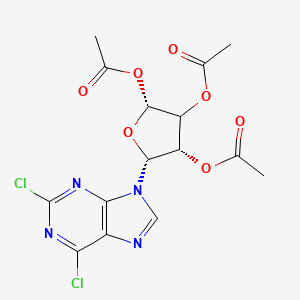
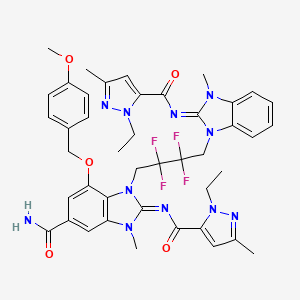
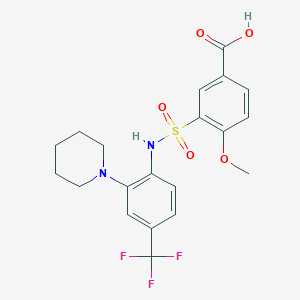
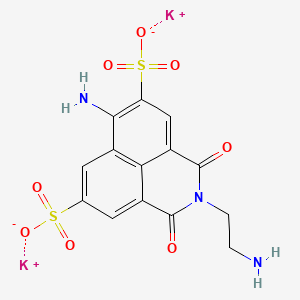
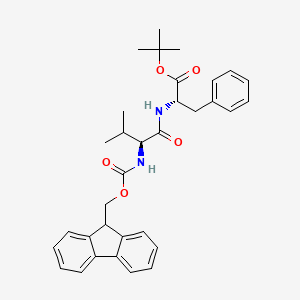
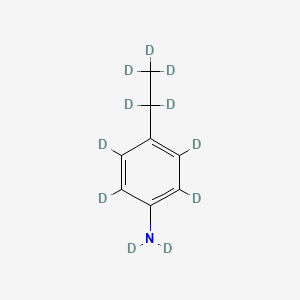
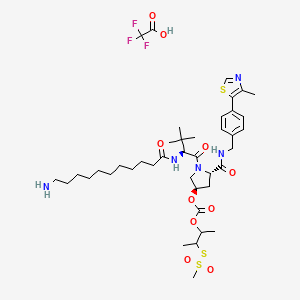
![3-[[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393944.png)
